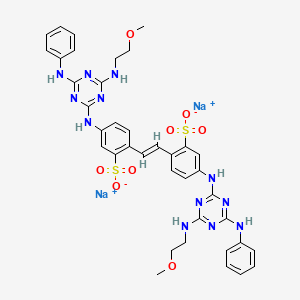
Disodium 4,4'-bis(4-anilino-6-((2-methoxyethyl)amino)-S-triazin-2-ylamino)stilbene-2,2'-disulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium 4,4’-bis(4-anilino-6-((2-methoxyethyl)amino)-S-triazin-2-ylamino)stilbene-2,2’-disulfonate is a synthetic organic compound commonly used as an optical brightener. Optical brighteners are chemicals that absorb ultraviolet light and re-emit it as visible blue light, making materials appear whiter and brighter. This compound is widely used in detergents, paper, and textile industries to enhance the appearance of fabrics and papers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 4,4’-bis(4-anilino-6-((2-methoxyethyl)amino)-S-triazin-2-ylamino)stilbene-2,2’-disulfonate involves multiple steps, including the formation of intermediate compounds. The process typically starts with the synthesis of stilbene derivatives, followed by the introduction of triazine rings and sulfonate groups. The reaction conditions often require controlled temperatures, pH levels, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where precise control over reaction parameters is maintained. The process involves the use of high-purity starting materials and advanced purification techniques to achieve a high yield and purity of the final product. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
化学反应分析
Types of Reactions
Disodium 4,4’-bis(4-anilino-6-((2-methoxyethyl)amino)-S-triazin-2-ylamino)stilbene-2,2’-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound, altering its properties.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can result in the formation of amines or alcohols.
科学研究应用
Disodium 4,4’-bis(4-anilino-6-((2-methoxyethyl)amino)-S-triazin-2-ylamino)stilbene-2,2’-disulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe in various analytical techniques to detect and quantify different substances.
Biology: Employed in biological assays to study cellular processes and interactions.
Medicine: Investigated for its potential use in medical diagnostics and imaging due to its fluorescent properties.
Industry: Widely used in the textile, paper, and detergent industries to enhance the appearance of products.
作用机制
The mechanism of action of Disodium 4,4’-bis(4-anilino-6-((2-methoxyethyl)amino)-S-triazin-2-ylamino)stilbene-2,2’-disulfonate involves the absorption of ultraviolet light and the subsequent emission of visible blue light. This process, known as fluorescence, occurs due to the presence of conjugated double bonds and aromatic rings in the compound’s structure. The emitted light compensates for the yellowish tint of materials, making them appear whiter and brighter.
相似化合物的比较
Similar Compounds
Disodium 4,4’-bis(2-sulfostyryl)biphenyl: Another optical brightener with similar applications in the textile and detergent industries.
Disodium 2,2’-((1,1’-biphenyl)-4,4’-diyldivinylene)bis(benzenesulfonate): Used in similar applications but with different spectral properties.
Uniqueness
Disodium 4,4’-bis(4-anilino-6-((2-methoxyethyl)amino)-S-triazin-2-ylamino)stilbene-2,2’-disulfonate is unique due to its specific molecular structure, which provides distinct optical properties. Its ability to absorb UV light and emit blue light efficiently makes it highly effective as an optical brightener. Additionally, its stability and compatibility with various materials make it a preferred choice in many industrial applications.
属性
CAS 编号 |
3271-19-0 |
|---|---|
分子式 |
C38H38N12Na2O8S2 |
分子量 |
900.9 g/mol |
IUPAC 名称 |
disodium;5-[[4-anilino-6-(2-methoxyethylamino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-(2-methoxyethylamino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C38H40N12O8S2.2Na/c1-57-21-19-39-33-45-35(41-27-9-5-3-6-10-27)49-37(47-33)43-29-17-15-25(31(23-29)59(51,52)53)13-14-26-16-18-30(24-32(26)60(54,55)56)44-38-48-34(40-20-22-58-2)46-36(50-38)42-28-11-7-4-8-12-28;;/h3-18,23-24H,19-22H2,1-2H3,(H,51,52,53)(H,54,55,56)(H3,39,41,43,45,47,49)(H3,40,42,44,46,48,50);;/q;2*+1/p-2/b14-13+;; |
InChI 键 |
DZZFQJSTMHDDQG-QDBORUFSSA-L |
手性 SMILES |
COCCNC1=NC(=NC(=N1)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)NCCOC)S(=O)(=O)[O-])S(=O)(=O)[O-])NC6=CC=CC=C6.[Na+].[Na+] |
规范 SMILES |
COCCNC1=NC(=NC(=N1)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)NCCOC)S(=O)(=O)[O-])S(=O)(=O)[O-])NC6=CC=CC=C6.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


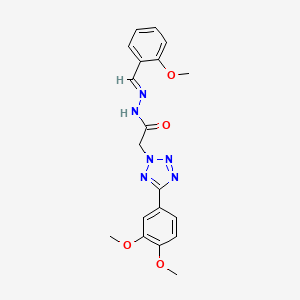

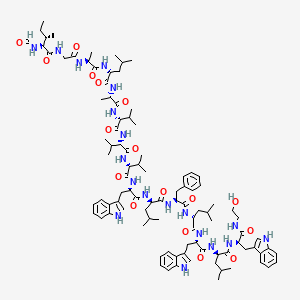


![(2S)-2-[[(2S)-2-aminohexanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid](/img/structure/B12781735.png)

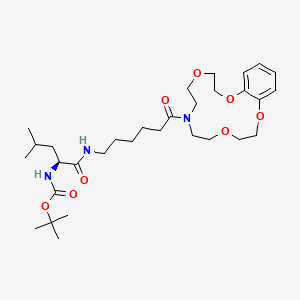
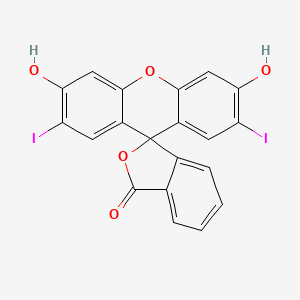
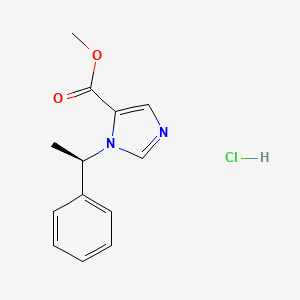
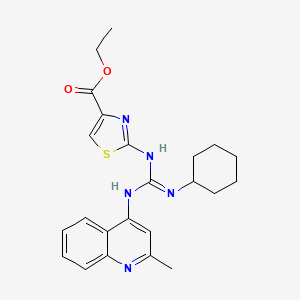
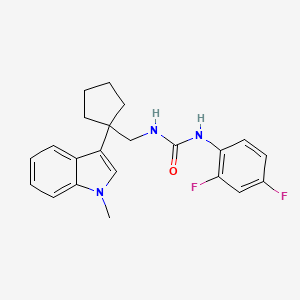
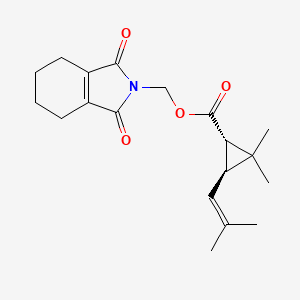
![[2-(Heptanoyloxymethyl)-2-(3-methylbutanoyloxymethyl)-3-octanoyloxypropyl] dodecanoate](/img/structure/B12781785.png)
